Product packaging for beta-D-Ribofuranose 2,3,5-tribenzoate(Cat. No.:CAS No. 67525-66-0)

beta-D-Ribofuranose 2,3,5-tribenzoate

Cat. No.: B1315763
CAS No.: 67525-66-0
M. Wt: 462.4 g/mol
InChI Key: VJYJDSXEIXFNRI-UHFFFAOYSA-N
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Description

Significance of Ribofuranose Scaffolds in Bio-organic Synthesis

The ribofuranose scaffold is of immense biological importance. The β-D-ribofuranose form is a fundamental component of the backbone of Ribonucleic Acid (RNA), which is vital for the transport of genetic information in living cells. madridge.orgacs.org Its derivatives, particularly phosphorylated forms like Adenosine (B11128) Triphosphate (ATP), are central to cellular metabolism and energy storage. madridge.orgmdpi.com This natural prevalence makes the ribofuranose ring a valuable and versatile chiral building block for the synthesis of a wide array of biologically active molecules. researchgate.net In drug development, ribofuranose and its derivatives are used to create nucleoside analogues, which are an important class of antiviral and antineoplastic therapeutics. madridge.org The unique chemical and structural features of N-glycosyl derivatives of β-D-ribofuranose have likely been a key factor in their selection as fundamental building blocks from the very origins of life. mdpi.com

Overview of Protecting Group Strategies in Carbohydrate Chemistry

Carbohydrate chemistry is marked by the challenge of discriminating between multiple hydroxyl groups of similar reactivity on the sugar scaffold. wiley-vch.deresearchgate.net Protecting groups are temporary masks for these functional groups, preventing them from interfering with a desired reaction at a different position. nih.gov An effective protecting group strategy is crucial for any multi-step synthesis of a complex carbohydrate or nucleoside. researchgate.net

These strategies involve the regioselective protection and deprotection of the hydroxyls. researchgate.netresearchgate.net The choice of protecting group is critical as it influences the reactivity and even the stereochemical outcome of subsequent reactions, most notably glycosylations. researchgate.netnih.gov Groups are chosen based on their stability to various reaction conditions and the ease and mildness of their eventual removal. wiley-vch.de Common protecting groups in carbohydrate chemistry include ethers (like benzyl), esters (like acetyl and benzoyl), and cyclic acetals (like isopropylidene), which can protect vicinal diols. wiley-vch.denih.gov The development of orthogonal protecting group sets—where each group can be removed under specific conditions without affecting the others—has been a significant advancement, enabling the efficient synthesis of highly complex oligosaccharides and glycoconjugates. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O8 B1315763 beta-D-Ribofuranose 2,3,5-tribenzoate CAS No. 67525-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJDSXEIXFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986908
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67525-66-0
Record name NSC18736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Stereochemistry, and Structural Considerations of Beta D Ribofuranose 2,3,5 Tribenzoate

Definitive IUPAC Naming and Common Synonyms

The formal nomenclature of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a systematic and unambiguous naming convention. For beta-D-Ribofuranose 2,3,5-tribenzoate, the definitive IUPAC name is [(2R,3R,4R,5R)-3,4-bis(benzoyloxy)-5-(hydroxymethyl)oxolan-2-yl] benzoate (B1203000) .

In scientific literature and commercial catalogs, this compound is frequently referenced by a variety of synonyms. These alternative names, while less formal, are commonly used for brevity and convenience. It is important to note that this compound is often discussed in the context of its acetylated form at the anomeric carbon (C1). The presence of an acetyl group at the 1-position significantly impacts its synthetic applications, a distinction that will be elaborated upon in a subsequent section.

A notable synonym for the title compound is 2,3,5-Tri-O-benzoyl-β-D-ribofuranose . This name clearly indicates the presence of three benzoate esters and the beta configuration at the anomeric center of the D-ribofuranose ring. The closely related and more commonly utilized synthetic precursor, which is acetylated at the anomeric position, is known as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate. wikipedia.orgdeyerchem.comtcichemicals.comchemnet.com

Nomenclature TypeName
IUPAC Name[(2R,3R,4R,5R)-3,4-bis(benzoyloxy)-5-(hydroxymethyl)oxolan-2-yl] benzoate
Common Synonym2,3,5-Tri-O-benzoyl-β-D-ribofuranose
Related Compound1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose wikipedia.orgdeyerchem.comtcichemicals.comchemnet.com
Related Compoundβ-D-Ribofuranose 1-acetate 2,3,5-tribenzoate wikipedia.orgdeyerchem.comtcichemicals.comchemnet.com

Stereochemical Assignment and Anomeric Configuration of the Ribofuranose Ring

The stereochemistry of this compound is fundamentally derived from the parent monosaccharide, D-ribose. The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C4 in the furanose ring), which has the same relative configuration as D-glyceraldehyde.

The ribofuranose ring itself contains four chiral centers (C1, C2, C3, and C4), leading to a specific three-dimensional arrangement of its substituents. The anomeric carbon (C1) is of particular significance as its configuration determines whether the sugar is an alpha (α) or beta (β) anomer. libretexts.orgstackexchange.comnumberanalytics.com

In the case of This compound , the "beta" (β) designation indicates that the substituent at the anomeric carbon (in this case, the hydroxyl group or a group that has replaced it) is on the same side of the furanose ring as the hydroxymethyl group at C4. libretexts.orgstackexchange.comnumberanalytics.com This cis relationship between the anomeric substituent and the C5 substituent is a defining stereochemical feature of the beta anomer. Conversely, in the alpha anomer, the anomeric substituent would be on the opposite side (trans) of the ring from the C5 substituent.

The stereochemical integrity of the ribofuranose core is crucial for its biological function and its utility in the synthesis of stereochemically pure nucleoside analogues.

Stereochemical FeatureDescription
Parent SugarD-Ribose
Ring StructureFuranose (5-membered ring)
Anomeric ConfigurationBeta (β)
Relationship of C1 and C4 SubstituentsThe substituent at C1 is cis to the hydroxymethyl group at C4.

Distinction from 1-O-Acetylated Analogues in Synthetic Practice

In the realm of synthetic organic chemistry, particularly in the synthesis of nucleosides, this compound is often used in its 1-O-acetylated form, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . wikipedia.orgchemimpex.comchemimpex.comresearchgate.netgoogle.comresearchgate.net The presence of the acetyl group at the anomeric position (C1) renders it a more effective glycosyl donor in nucleoside synthesis.

The key distinction lies in the nature of the anomeric substituent. In this compound, the anomeric position is a free hydroxyl group, making it a hemiacetal. In the 1-O-acetylated analogue, this hydroxyl group is replaced by an acetate (B1210297) group, forming an acetal. This seemingly minor difference has significant implications for its reactivity.

The acetate group at the anomeric position of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose acts as a good leaving group in the presence of a Lewis acid catalyst, facilitating the formation of a glycosidic bond with a nucleobase. This is a crucial step in the synthesis of a wide array of nucleoside analogues used in pharmaceutical research. chemimpex.comchemimpex.comresearchgate.netgoogle.comresearchgate.net

Conversely, the free hydroxyl group at the anomeric position of this compound is a poorer leaving group, making it less suitable as a direct precursor in many standard glycosylation protocols. However, it can be a valuable intermediate for the synthesis of the 1-O-acetylated derivative or other activated glycosyl donors.

FeatureThis compound1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Anomeric SubstituentHydroxyl (-OH)Acetate (-OAc)
Functional Group at C1HemiacetalAcetal
Role in Nucleoside SynthesisIntermediate for activated glycosyl donorsDirect glycosyl donor chemimpex.comchemimpex.comresearchgate.netgoogle.comresearchgate.net
Reactivity as Glycosyl DonorLowerHigher chemimpex.comchemimpex.comresearchgate.netgoogle.comresearchgate.net

Conformational Analysis of the Furanose Ring and Ester Moieties

The five-membered furanose ring is inherently non-planar and exhibits significant conformational flexibility. nih.govbohrium.com Its conformation is described by a pseudorotational cycle, with two principal puckered forms: the envelope (E) and the twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The conformational preference of the furanose ring in this compound is significantly influenced by the steric bulk of the three benzoate ester groups. beilstein-journals.orgnih.gov The large phenyl groups of the benzoate moieties will tend to occupy positions that minimize steric hindrance, which in turn dictates the puckering of the furanose ring.

While a detailed experimental conformational analysis of this compound is not extensively reported, general principles of carbohydrate conformation suggest that the ring will adopt a conformation that places the bulky benzoate groups in pseudo-equatorial positions to alleviate steric strain. nih.govbeilstein-journals.orgnih.gov The presence of bulky substituents generally restricts the pseudorotational freedom of the furanose ring, favoring a limited set of conformers.

Computational modeling and NMR spectroscopic studies on related acylated furanosides can provide insights into the likely conformational preferences of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net These studies generally indicate a complex interplay between the steric demands of the acyl groups and the intrinsic conformational preferences of the furanose ring.

Conformational AspectKey Considerations
Furanose Ring PuckeringExists in a dynamic equilibrium of envelope (E) and twist (T) conformations. nih.govbohrium.com
Influence of Benzoate GroupsSteric hindrance from the bulky benzoate groups restricts pseudorotation and favors conformations that place these groups in pseudo-equatorial positions. beilstein-journals.orgnih.gov
Ester Moiety OrientationRotation around the C-O and O-C=O bonds is influenced by steric and electronic factors to minimize unfavorable interactions.
Expected Predominant ConformationsConformations that minimize steric clashes between the three large benzoate groups are likely to be favored.

Advanced Synthetic Methodologies for Beta D Ribofuranose 2,3,5 Tribenzoate

Regioselective Benzoylation of D-Ribose Precursors

The direct regioselective benzoylation of D-ribose to afford beta-D-Ribofuranose 2,3,5-tribenzoate with a free anomeric hydroxyl group is a challenging task due to the similar reactivity of the hydroxyl groups. Consequently, synthetic strategies often employ precursors where the anomeric position is temporarily protected.

Chemo- and Regioselective Functionalization of Polyhydroxyl Sugars

The selective functionalization of polyhydroxyl sugars like D-ribose is a fundamental challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups (primary vs. secondary, equatorial vs. axial) can be exploited to achieve regioselectivity. In the case of D-ribose, the primary hydroxyl group at C5 is generally the most reactive, followed by the secondary hydroxyls. However, achieving selective benzoylation at C2, C3, and C5 while leaving C1 and C4 unprotected is not straightforward.

To circumvent this, a common strategy involves the initial protection of the anomeric (C1) position. For instance, D-ribose can be converted to its methyl ribofuranoside. This precursor then allows for the benzoylation of the remaining hydroxyl groups. The choice of protecting group for the anomeric position is crucial as it influences the stereochemical outcome of subsequent reactions and must be selectively removable.

Optimization of Reaction Conditions for High Yield and Selectivity

The optimization of reaction conditions is critical to maximize the yield and selectivity of the desired 2,3,5-tribenzoylated product. Key parameters that are often manipulated include the choice of benzoylating agent, solvent, temperature, and catalyst.

Recent advancements in reaction optimization, such as the use of Bayesian optimization, have shown promise in discovering novel and efficient conditions for regioselective acylations of carbohydrates. While not specifically detailed for D-ribose to yield the 2,3,5-tribenzoate, these methodologies suggest that a systematic exploration of the reaction space can lead to significant improvements in yield and selectivity.

For the benzoylation of a methyl ribofuranoside precursor, typical conditions involve the use of benzoyl chloride in a suitable base like pyridine (B92270). The reaction temperature is often kept low to control the reactivity and minimize side reactions. The stoichiometry of the benzoylating agent is also a critical factor to control the degree of benzoylation.

Parameter Condition Effect on Yield and Selectivity
Benzoylating Agent Benzoyl Chloride, Benzoic AnhydrideChoice affects reactivity and by-product formation.
Solvent Pyridine, AcetonitrileInfluences solubility and reaction rate.
Base Pyridine, DBUActivates hydroxyl groups and scavenges acid by-products.
Temperature Low to ambientControls reaction rate and minimizes side reactions.
Catalyst DMAP (catalytic)Can accelerate the reaction.

Conversion from other Ribofuranose Derivatives

A prevalent and well-documented route to this compound involves the conversion from a fully protected precursor, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This approach offers better control over the regioselectivity of the benzoylation and the stereochemistry at the anomeric center.

Targeted Deprotection Strategies for the C1-Hydroxyl Group

The selective removal of the anomeric protecting group to liberate the C1-hydroxyl is a key step in the synthesis of this compound from its per-acylated precursors. Both chemical and enzymatic methods have been explored for this purpose.

Chemical Deprotection:

The selective cleavage of the anomeric acetyl group from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be achieved under mild acidic or basic conditions. However, care must be taken to avoid the migration or cleavage of the benzoate (B1203000) groups at the C2, C3, and C5 positions. Reagents such as hydrazine (B178648) acetate (B1210297) or mild bases can be employed for this selective deacetylation.

Enzymatic Deprotection:

Enzymatic methods offer a high degree of selectivity and are performed under mild conditions, minimizing the risk of side reactions. Lipases, for instance, have been shown to selectively deacetylate per-acetylated sugars. While specific protocols for the deacetylation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to its C1-hydroxy derivative are not extensively detailed in readily available literature, the known regioselectivity of certain lipases for the anomeric position in other sugar derivatives suggests this as a highly promising strategy. For example, lipases from Candida species have been used for the regioselective deacetylation of other peracetylated ribofuranoses. nih.gov

Deprotection Method Reagent/Enzyme Key Features
ChemicalHydrazine AcetateMild conditions, requires careful optimization.
ChemicalMild BaseRisk of acyl migration if not carefully controlled.
EnzymaticLipase (e.g., from Candida sp.)High selectivity, mild reaction conditions. nih.gov

Isomeric Purity Control in Synthetic Transformations

Controlling the stereochemistry at the anomeric center (C1) to obtain the desired beta-isomer is crucial. In the synthesis via 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the stereochemistry is established during the synthesis of this precursor.

The formation of the beta-anomer is often favored under thermodynamic control. In the multi-step synthesis of the acetylated precursor, the reaction conditions at each stage, particularly the acetolysis of a 1-O-methyl or 1-O-benzyl derivative, are optimized to favor the formation of the thermodynamically more stable beta-anomer. The neighboring group participation of the benzoyl group at the C2 position can also play a significant role in directing the stereochemical outcome of reactions at the anomeric center, favoring the formation of the 1,2-trans product, which in the case of D-ribose corresponds to the beta-anomer.

Purification techniques such as crystallization and chromatography are essential to isolate the pure beta-isomer from any alpha-anomer that may have formed. The purity of the final this compound is directly dependent on the isomeric purity of its precursor.

Chemical Reactivity and Transformation Pathways of Beta D Ribofuranose 2,3,5 Tribenzoate

Reactivity of the Unprotected Anomeric Hydroxyl Group (C1-OH)

The anomeric hydroxyl group (C1-OH) of beta-D-ribofuranose 2,3,5-tribenzoate is the most reactive site on the molecule, serving as a focal point for a variety of chemical transformations. This reactivity stems from its nature as a hemiacetal, which allows the C1-O bond to be readily cleaved and the anomeric carbon to be susceptible to nucleophilic attack. This unique reactivity is harnessed for the synthesis of a wide array of important biological molecules, most notably nucleosides and glycosides. The primary reactions involving the C1-OH group are glycosylations, esterifications, and etherifications, which typically proceed by converting the hydroxyl into a better leaving group to facilitate substitution.

Glycosylation is a cornerstone reaction involving this compound, enabling the formation of a glycosidic bond between the anomeric carbon of the ribose moiety and a nucleophile, typically a nitrogen atom in a heterocyclic base for nucleoside synthesis. wikipedia.org To enhance the electrophilicity of the anomeric carbon, the C1-OH group is almost always converted into a more suitable leaving group, such as an acetate (B1210297). The resulting compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is a widely used ribosyl donor in these syntheses. wikipedia.orgwikipedia.orgchemicalbook.comnih.gov

The stereochemical outcome of the glycosylation reaction is of paramount importance, particularly in nucleoside synthesis where the natural β-configuration is typically desired. The stereoselectivity of these reactions is predominantly controlled by the participation of the neighboring benzoyl group at the C2 position.

The reaction mechanism, particularly under Lewis acid catalysis, involves the departure of the anomeric leaving group (e.g., acetate) to form a resonance-stabilized oxocarbenium ion. The adjacent C2-benzoyl group participates by attacking this electrophilic center, forming a cyclic acyloxonium ion intermediate (a 1,2-dioxolenium ion). researchgate.net This intermediate effectively shields the α-face of the ribose ring. Consequently, the incoming nucleophile (the heterocyclic base) can only attack from the opposite, unhindered β-face. wikipedia.org This process, known as neighboring group participation, results in the exclusive or predominant formation of the β-glycosidic bond, ensuring high stereoselectivity. wikipedia.org The stability of the resulting β-anomer is also favored thermodynamically. rsc.org

The Vorbrüggen glycosylation is the most common and versatile method for the synthesis of nucleosides, utilizing ribose donors like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. wikipedia.org This reaction involves the coupling of a protected sugar with a silylated heterocyclic base (such as a purine (B94841) or pyrimidine) in the presence of a Lewis acid catalyst. wikipedia.orgdrugfuture.com Silylating the nucleobase, often with reagents like hexamethyldisilazane (B44280) (HMDS), enhances its nucleophilicity and solubility in the organic solvents used for the reaction. researchgate.netrsc.org The reaction is renowned for its mild conditions and high stereoselectivity in producing β-nucleosides. wikipedia.orgdrugfuture.com

Table 1: Examples of Vorbrüggen Glycosylation Reactions

Ribose Donor Nucleobase Catalyst Solvent Product Yield Reference
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine TMSOTf Acetonitrile N-7 and N-1 regioisomers N/A (2:1 ratio) nih.gov
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylated 6-chloro-7-deazapurine TMSOTf Dichloroethane 6-chloro-7-deaza-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine 45% nih.govresearchgate.net
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylated N2-pivaloyl-2-amino-6-chloropurine TMSOTf Acetonitrile N-9 glycosylated product 18% researchgate.net

Lewis acids are critical for activating the ribosyl donor. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is one of the most powerful and commonly employed Lewis acids for this purpose. nih.govnih.govresearchgate.net It facilitates the departure of the anomeric leaving group, such as acetate from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, thereby generating the key electrophilic intermediate required for the nucleophilic attack by the base. wikipedia.orgwikipedia.org The choice and amount of the Lewis acid can influence reaction rates and, in some cases, the regioselectivity of the glycosylation when the heterocyclic base has multiple potential sites of attachment. nih.gov Other Lewis acids, such as tin tetrachloride (SnCl₄), have also been used in these types of reactions. researchgate.netresearchgate.net

Direct esterification of the anomeric hydroxyl group is a fundamental transformation of this compound. The most significant example is acetylation to produce 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. wikipedia.orgchemicalbook.com This reaction is not only a modification of the C1-OH group but also a crucial activating step that converts the hydroxyl into a better leaving group for subsequent SN1-type substitution reactions like the Vorbrüggen glycosylation. wikipedia.orgresearchgate.net

The acetylation is typically achieved by treating the tribenzoylated ribofuranose with acetic anhydride. chemicalbook.com The reaction can be catalyzed by either a base, such as pyridine (B92270), or an acid, like sulfuric acid or p-toluenesulfonic acid. researchgate.netchemicalbook.comgoogle.com The process is generally high-yielding, providing the key glycosyl donor in excellent purity after crystallization. chemicalbook.comgoogle.com

Table 2: Selected Methods for Acetylation of D-Ribofuranose 2,3,5-tribenzoate

Reagents Catalyst Solvent Yield Reference
Acetic anhydride Pyridine Pyridine 92.1% chemicalbook.comchemicalbook.com
Acetic anhydride Sulfuric acid Acetic acid 65.6% google.com

While the formation of the 1-O-acetyl derivative is the most common modification for subsequent glycosylations, the anomeric hydroxyl group can, in principle, be transformed into other functionalities. For instance, conversion to a 1-O-benzyl ether has been reported, which can serve as a protecting group. google.com The formation of glycosyl halides, such as bromides, or thioglycosides represents other potential modifications that transform the anomeric hydroxyl into a reactive leaving group for glycosylation reactions. taylorfrancis.com These alternative modifications can be useful in specific synthetic strategies where the acetyl group may not be suitable or to modulate the reactivity and stereoselectivity of the glycosylation step.

Glycosylation Reactions for Nucleoside and Glycoside Synthesis

Reactivity of the Benzoate (B1203000) Protecting Groups

The benzoyl groups in this compound serve as crucial protecting groups in organic synthesis, particularly in the preparation of nucleoside analogues. chemimpex.com Their reactivity, stability, and selective removal are central to their utility, allowing for the controlled modification of the ribose moiety. The chemical behavior of these ester linkages is primarily dictated by the electrophilic nature of the carbonyl carbon, making them susceptible to attack by nucleophiles.

Hydrolysis and Transesterification Reactions

The ester functionalities of this compound can be cleaved through hydrolysis or transformed via transesterification, reactions that are fundamental to the deprotection or modification of the ribose sugar.

Hydrolysis

Hydrolysis of the benzoate esters involves their reaction with water to yield benzoic acid and the corresponding hydroxyl group on the ribofuranose ring. This process can be catalyzed by either acids or bases. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is a widely used method for the complete removal of all three benzoate groups. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. libretexts.orgsserc.org.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide and forming benzoic acid, which is immediately deprotonated by the base to form a benzoate salt. masterorganicchemistry.com The reaction is irreversible because the final deprotonation step drives the equilibrium forward. masterorganicchemistry.com An acidic workup is subsequently required to neutralize the carboxylate salt and protonate the newly freed hydroxyl groups on the ribose. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org It is typically performed by heating the compound in water with a strong acid catalyst. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Unlike saponification, acid-catalyzed hydrolysis is a reversible process and often requires a large excess of water to be driven to completion. libretexts.org

Transesterification

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For this compound, this reaction can be used to exchange the benzoate groups for other ester groups, such as acetates or formates, without fully deprotecting the sugar. The reaction is an equilibrium process, and a large excess of the new alcohol is typically used to shift the equilibrium towards the desired product. libretexts.orgucla.edu For example, treatment with methanol (B129727) and an acid catalyst like sulfuric acid would lead to the formation of methyl benzoate and the corresponding methyl esters on the ribose ring. ucla.edu Base-catalyzed transesterification, often using an alkoxide like sodium methoxide (B1231860), is also an effective method. ucla.edu

Table 1: Summary of Hydrolysis and Transesterification Reactions

Reaction TypeTypical ReagentsCatalystKey CharacteristicsProducts
Base-Catalyzed Hydrolysis (Saponification)NaOH, KOHBase is a reactantIrreversible; complete removal of all benzoate groups. masterorganicchemistry.comRibose, Benzoate Salt
Acid-Catalyzed HydrolysisH₂O (excess)Strong acid (e.g., H₂SO₄)Reversible; requires excess water to proceed to completion. libretexts.orgRibose, Benzoic Acid
TransesterificationAn alcohol (e.g., Methanol, Ethanol)Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Reversible; exchanges one ester group for another. libretexts.orgucla.eduModified Ribose Ester, Benzoate Ester of the new alcohol

Stability and Selective Removal of Benzoate Esters

The stability of the benzoate protecting groups is a key factor in the multi-step synthesis of complex molecules like oligonucleotides. Benzoate esters are generally stable under neutral and mildly acidic conditions at room temperature. organic-chemistry.org They are robust enough to withstand various synthetic transformations, such as glycosylation reactions, without premature cleavage. chemimpex.com However, they are susceptible to cleavage under strong basic or acidic conditions, as detailed above. organic-chemistry.orgcmu.edu

The selective removal (deprotection) of one or two benzoate groups while leaving others intact is a significant challenge in carbohydrate and nucleoside chemistry. researchgate.net The ability to achieve regioselective deprotection is crucial for synthesizing partially substituted ribose derivatives. The reactivity of the ester groups in this compound is influenced by their position on the sugar ring.

Primary vs. Secondary Esters: The benzoate group at the C-5 position is a primary ester, while the groups at the C-2 and C-3 positions are secondary esters. Generally, primary esters are more sterically accessible and thus more reactive towards nucleophilic attack than secondary esters. This difference in reactivity can be exploited for selective deprotection. Milder reaction conditions, such as using a controlled amount of a base at low temperatures, can sometimes favor the cleavage of the C-5 benzoate group over the C-2 and C-3 groups.

Methods for Selective Removal: Achieving high selectivity often requires specific reagents and carefully controlled conditions. While complete debenzoylation is straightforward, partial deprotection is more complex. Research in nucleoside chemistry has explored various conditions to achieve this. For instance, treatment with powdered sodium methoxide in anhydrous tetrahydrofuran (B95107) (THF) has been reported to selectively remove secondary benzoyl groups. researchgate.net Another approach involves enzymatic hydrolysis, where lipases can exhibit regioselectivity in cleaving ester bonds on carbohydrate templates. Furthermore, the benzoyl group is known to be more stable than some other protecting groups, such as the acetyl group. In molecules containing both types of esters, it is often possible to selectively remove the acetyl groups while leaving the benzoates intact. nih.gov For example, conditions like using ethanolic ammonia (B1221849) can show high selectivity for cleaving other protecting groups in the presence of benzoates. nih.gov

Table 2: Conditions for Selective Deprotection of Benzoate Esters

Target SelectivityReagent/MethodTypical ConditionsComments
Preferential removal of primary (C-5) esterMild basic conditions (e.g., dilute NaOCH₃ in Methanol)Low temperature, short reaction timeExploits the higher steric accessibility of the primary ester.
Selective removal of secondary (C-2, C-3) estersPowdered Sodium MethoxideAnhydrous Tetrahydrofuran (THF)A specific method reported for selective deprotection of secondary benzoates. researchgate.net
Complete Removal (Full Deprotection)Aqueous NaOH or KOHRoom temperature or gentle heatingStandard saponification conditions leading to the free triol. masterorganicchemistry.com
Retention of Benzoates while cleaving other groupsEthanolic AmmoniaControlled time and temperatureUseful when other, more labile protecting groups (e.g., phenoxyacetyl) are present. nih.gov

Applications As a Pivotal Synthetic Intermediate in Medicinal Chemistry and Organic Synthesis

Precursor for Ribonucleoside Analogues

The protected ribofuranose core of beta-D-Ribofuranose 2,3,5-tribenzoate makes it an ideal starting material for the synthesis of ribonucleosides, the fundamental components of RNA. sigmaaldrich.com Its derivatives are central to the construction of both naturally occurring nucleosides and a vast range of modified analogues designed to have specific therapeutic properties, such as antiviral or anticancer activities. madridge.orgchemicalbook.com

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry, and derivatives of this compound are frequently employed in this endeavor. madridge.org Researchers have successfully used this precursor to create complex, non-standard nucleosides, including disaccharide nucleosides like 2'-O-β-D-ribofuranosylnucleosides. researchgate.netnih.gov These particular compounds are minor but important components of transfer RNA (tRNA). nih.gov

The general synthetic approach involves the condensation of an activated form of the tribenzoate sugar, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with a protected ribonucleoside that has a free 2'-hydroxyl group. researchgate.netnih.gov This reaction, often catalyzed by a Lewis acid like tin tetrachloride, forms an O-glycosidic bond at the 2' position, creating a disaccharide nucleoside. researchgate.netnih.gov The benzoyl groups protect the sugar moiety during the coupling reaction and can be selectively removed later. researchgate.net This methodology has been extended to produce a variety of analogues, demonstrating the versatility of the tribenzoate precursor in generating structural diversity. researchgate.net

Modified Nucleoside TypePrecursor UsedKey ReagentsReference
2'-O-β-D-ribofuranosylnucleosides1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTin tetrachloride, 1,2-dichloroethane nih.gov
7-deazapurine nucleosides1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseHalogenated 7-deazapurine bases chemicalbook.com
Disaccharide 7-deazapurine nucleoside1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose7-bromo-6-chloro-2′,3′-O-isopropylidene-β-d-tubercidin researchgate.net

A critical challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1'), with the β-anomer being the form predominantly found in nature and required for biological activity. nih.govlibretexts.org The use of this compound and its derivatives provides a powerful solution to this challenge through "anchimeric assistance" or "neighboring group participation."

In this mechanism, the benzoyl group at the C2 position participates in the reaction intermediate after the C1 leaving group (e.g., an acetate) departs. It forms a temporary cyclic acyloxonium ion, which blocks the α-face of the ribose ring. Consequently, the incoming nucleobase can only attack from the opposite (β) face, leading to the highly stereoselective formation of the desired β-nucleoside.

The most common method for coupling the sugar and the base is the Vorbrüggen glycosylation. This reaction typically involves condensing a silylated (N-protected) heterocyclic base with an acylated sugar derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. researchgate.net

Common Base Coupling Strategies:

Vorbrüggen Glycosylation: Utilizes a Lewis acid, such as tin tetrachloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to catalyze the reaction between the protected sugar and a silylated nucleobase. wikipedia.orgresearchgate.net

Silyl-Hilbert-Johnson Reaction: A specific variation of the Vorbrüggen glycosylation, this method is widely used for creating the N-glycosidic bond with high β-selectivity. wikipedia.org

Role in Nucleotide and Oligonucleotide Synthesis

Beyond the synthesis of single nucleoside analogues, this compound is a foundational building block for the assembly of larger, more complex nucleic acid structures, including nucleotides (the phosphorylated forms of nucleosides) and oligonucleotides (short chains of nucleic acids). nih.gov

Nucleotides are the fundamental monomeric units that polymerize to form RNA and DNA. libretexts.org The synthesis of these crucial biomolecules begins with a protected nucleoside, often derived from this compound. Once the protected nucleoside is formed, it undergoes further chemical modifications to become a building block suitable for oligonucleotide synthesis. nih.gov

Specifically, the protected nucleoside is converted into a phosphoramidite (B1245037) derivative. Phosphoramidites are the standard reagents used in modern automated solid-phase synthesis of oligonucleotides. nih.gov For instance, 2'-O-ribosylribonucleosides, synthesized using the tribenzoate precursor, have been successfully converted into their 3'-phosphoramidite forms, enabling their incorporation into custom oligonucleotides. nih.gov

Phosphorylation is the process of adding a phosphate (B84403) group to a molecule. In the context of nucleotide synthesis, this involves adding one or more phosphate groups to the 5'-hydroxyl group of the ribose sugar. madridge.org Nucleoside derivatives synthesized from this compound must first have their protecting groups removed (deprotection) before the 5'-hydroxyl group is available for phosphorylation.

While direct phosphorylation of this compound itself is not a common strategy, the nucleosides derived from it are routinely phosphorylated. This is a key step in producing nucleotide triphosphates (like ATP), which are the energy currency of the cell and the active monomers used by polymerases to build nucleic acid chains. umaryland.edu The synthesis of these phosphorylated derivatives is essential for creating the components needed for both biological processes and synthetic applications like the polymerase chain reaction (PCR).

Utility in the Synthesis of Chiral Ribose-Derived Scaffolds

The inherent chirality of D-ribose makes its derivatives, including this compound, valuable as chiral scaffolds or templates in organic synthesis. A chiral scaffold allows for the construction of complex, three-dimensional molecules with specific stereochemistry, which is often critical for biological activity.

The well-defined stereocenters of the ribofuranose ring can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products. nih.gov An innovative application of this principle is the development of "codrugs," where the ribofuranose core acts as a non-toxic linker connecting two different therapeutic agents. nih.gov In one such design, a D-ribofuranose scaffold was used to link the immunomodulatory drug lenalidomide (B1683929) and the anticancer drug paclitaxel. The final step in this synthesis involved phosphorylating the ribose core, creating a phosphodiester group designed to be selectively cleaved by enzymes present in cancer cells, thereby releasing the two drugs at the target site. nih.gov

Furthermore, ribose derivatives serve as starting materials for C-glycosides, where the anomeric linkage is a C-C bond instead of a C-N (in nucleosides) or C-O bond. These structures are of interest as stable mimics of natural nucleosides. For example, 1-deoxy-1-phenyl-β-D-ribofuranose, a C-glycoside, has been synthesized from protected ribose derivatives and incorporated into oligonucleotides to study hydrophobic interactions within the DNA duplex. vanderbilt.edu

Preparation of Stereochemically Defined Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to imitate the structure and function of natural carbohydrates, often with enhanced stability or modified biological activity. This compound, and its close synonym 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are instrumental in the synthesis of these mimetics, particularly nucleoside and C-nucleoside analogues, which are cornerstones of antiviral and anticancer therapies. wikipedia.org

The benzoyl groups at the C2, C3, and C5 positions of the ribofuranose ring serve two primary purposes. Firstly, they protect the hydroxyl groups from unwanted reactions. Secondly, the C2-benzoyl group provides neighboring group participation, which is crucial for controlling the stereochemistry at the anomeric center (C1) during glycosylation reactions. This control is paramount for ensuring the desired biological activity of the final product, as different stereoisomers can have vastly different effects.

A significant application of this compound is in the synthesis of nucleoside analogues, where a modified nucleobase is attached to the ribose sugar. wikipedia.org These analogues can interfere with DNA and RNA synthesis, making them potent therapeutic agents. For instance, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key glycosyl donor in the synthesis of drugs like Clofarabine and Azacitidine. google.com The stereoselective coupling of this protected ribose with a nucleobase, often facilitated by a Lewis acid catalyst, ensures the formation of the correct β-anomer, which is essential for its biological function.

Furthermore, this versatile building block is employed in the synthesis of more complex carbohydrate mimetics, such as disaccharide nucleosides. In these syntheses, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be condensed with another protected nucleoside in the presence of a catalyst like tin tetrachloride to form a new O-glycosidic bond with high stereospecificity. researchgate.netresearchgate.net

The table below summarizes key glycosylation reactions involving 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose for the synthesis of carbohydrate mimetics.

Glycosyl AcceptorCatalyst/PromoterProduct TypeReference
Silylated NucleobaseTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Artificial Nucleotide wikipedia.org
N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosidesTin tetrachloride (SnCl4)Disaccharide Nucleoside researchgate.netresearchgate.net
Various NucleobasesLewis AcidsNucleoside Analogues (e.g., for Clofarabine, Azacitidine) google.com

Building Block for Natural Product Total Synthesis

The utility of this compound and its derivatives extends beyond nucleoside analogues to the total synthesis of complex natural products. The inherent chirality and functionality of the ribose core make it an attractive starting material for constructing intricate molecular frameworks.

One prominent example is the synthesis of C-nucleoside antibiotics. Unlike conventional N-nucleosides where the base is linked through a nitrogen atom, in C-nucleosides, the linkage is a carbon-carbon bond. This structural feature often imparts greater metabolic stability. While direct use of the title compound is part of a broader strategy, closely related protected ribose derivatives are key. For instance, the synthesis of Showdomycin , a C-nucleoside with antibiotic properties, utilizes a 2,3,5-tri-O-benzyl-β-D-ribofuranosyl intermediate, which is conceptually analogous to the tribenzoate-protected compound in its synthetic strategy. The protected ribose moiety provides the necessary stereochemical framework for the construction of the maleimide (B117702) portion of the molecule.

Another area where ribose derivatives are pivotal is in the synthesis of carbocyclic nucleosides. In these molecules, the furanose oxygen of the ribose ring is replaced by a methylene (B1212753) group. Protected D-ribose can be transformed through a series of reactions into chiral cyclopentenyl intermediates, which are then elaborated to form the carbocyclic core of these natural product analogues. madridge.org

The synthesis of Sinefungin analogues, which are natural antifungal and antiparasitic agents, also relies on D-ribose as a starting material. nih.gov The synthesis of these complex molecules, which feature an ornithine moiety attached to the 5'-carbon of adenosine (B11128), showcases the utility of protected ribose derivatives in building up the intricate side chain while preserving the core stereochemistry. nih.govnih.gov

The following table highlights examples of natural products or their core structures synthesized from protected D-ribose derivatives.

Natural Product/Core StructureKey Synthetic Strategy from Protected RiboseReference
Showdomycin (C-nucleoside)Use of a 2,3,5-tri-O-benzyl-D-ribofuranosyl intermediate to establish the stereochemistry of the sugar moiety attached to the maleimide ring.
Carbocyclic Nucleoside CoreTransformation of protected D-ribose into chiral cyclopentenyl intermediates. madridge.org
Sinefungin AnaloguesElaboration from a D-ribose derivative to construct the complex amino acid side chain attached to the adenosine core. nih.govnih.gov
Poly(ADP-ribose) Branched CoreSynthesis starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose to construct the iterative α-1,2-cis-glycosidic bonds. explorationpub.com

Advanced Spectroscopic and Analytical Characterization of Beta D Ribofuranose 2,3,5 Tribenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of beta-D-Ribofuranose 2,3,5-tribenzoate by mapping the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of a closely related derivative, beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, offers significant insights into the expected spectral features of the target compound. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzoate (B1203000) groups, the anomeric proton of the ribofuranose ring, and the remaining sugar ring protons.

The aromatic protons of the three benzoate groups typically resonate in the downfield region of the spectrum, generally between δ 7.3 and 8.1 ppm. chemicalbook.com These signals often appear as complex multiplets due to coupling between the ortho, meta, and para protons on each benzene (B151609) ring.

The protons of the ribofuranose core appear at higher field. The anomeric proton (H-1) is particularly diagnostic and, in the case of the 1-acetate derivative, appears as a distinct signal at approximately 6.44 ppm. chemicalbook.com The protons at positions 2, 3, and 4 of the ribofuranose ring are expected in the range of δ 4.5 to 6.0 ppm. For the 1-acetate derivative, the H-2 and H-3 protons are observed at approximately 5.92 and 5.80 ppm, respectively, while the H-4 proton is found around 4.79 ppm. chemicalbook.com The protons on the C-5 methylene (B1212753) group (H-5a and H-5b) are typically observed further upfield, with the 1-acetate derivative showing a signal around 4.52 ppm. chemicalbook.com

Coupling constants (J-values) are crucial for determining the stereochemistry of the ribofuranose ring. For instance, the coupling between adjacent protons provides information about their dihedral angles, which in turn defines the ring's conformation. In many β-D-ribofuranosides, the coupling constant between H-1 and H-2 (J1,2) is small or close to zero when these protons are in a trans orientation. chemicalbook.com This is a key feature that helps to confirm the β-anomeric configuration. The coupling constants between H-2 and H-3, and H-3 and H-4 provide further details about the puckering of the five-membered ring.

A representative dataset for the ¹H NMR of beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is presented in the interactive table below.

Proton AssignmentChemical Shift (δ, ppm)
Aromatic (ortho)8.08
Aromatic (ortho)8.01
Aromatic (ortho)7.89
Aromatic (meta/para)7.53 - 7.59
Aromatic (meta/para)7.34 - 7.43
H-16.44
H-25.92
H-35.80
H-44.79
H-54.52
Acetyl CH₃2.00

This data is for beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate and serves as a close approximation for this compound. chemicalbook.com

Carbon-13 (¹³C) NMR for Backbone and Protecting Group Assignments

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. For this compound, distinct signals are expected for the carbonyl carbons of the benzoate esters, the aromatic carbons, and the carbons of the ribofuranose backbone.

The carbonyl carbons of the benzoate groups are the most deshielded and typically appear in the region of δ 164-166 ppm. The aromatic carbons of the benzoate groups resonate between δ 128 and 134 ppm. The carbons of the ribofuranose ring are found in the more upfield region of the spectrum. The anomeric carbon (C-1) is characteristically found between δ 95 and 105 ppm. The other ring carbons (C-2, C-3, and C-4) and the exocyclic methylene carbon (C-5) typically resonate in the range of δ 60-85 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the ester and aromatic functionalities.

A comprehensive review of the vibrational spectra of carbohydrates indicates that the high-wavenumber region (3050–3500 cm⁻¹) is characterized by O-H stretching modes. mdpi.com However, in the fully protected this compound, these bands would be absent, with the exception of the anomeric hydroxyl group. The region between 2800 and 3050 cm⁻¹ is where C-H stretching vibrations of the ribofuranose ring and the aromatic rings are observed. mdpi.com

Spectroscopic Signatures of Benzoate and Acetate (B1210297) Moieties

The benzoate and acetate moieties have strong and characteristic vibrational signatures that are readily identifiable in the IR and Raman spectra.

Benzoate Moieties: The most prominent feature of the benzoate esters is the intense carbonyl (C=O) stretching vibration, which typically appears in the range of 1715-1730 cm⁻¹ for aromatic esters. The C-O stretching vibrations of the ester group are also strong and appear as two or more bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

Acetate Moieties: For derivatives containing an acetate group, such as beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, an additional set of characteristic vibrations would be present. The C=O stretch of an aliphatic ester is typically found at a slightly higher wavenumber than that of an aromatic ester, in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the acetate group also fall within the 1000-1300 cm⁻¹ range. The methyl group of the acetate will exhibit characteristic C-H stretching and bending vibrations.

A summary of the expected characteristic IR absorption bands for the functional groups present in this compound and its acetylated derivative is provided in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (Ribose)Stretching2850 - 3000
Benzoate C=OStretching1715 - 1730
Acetate C=OStretching1735 - 1750
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1000 - 1300

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It provides data on the parent molecule and the fragments that arise from its dissociation, offering clues to its chemical structure.

Ionization Techniques and Fragmentation Patterns

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for the analysis of protected sugars like this compound to minimize premature fragmentation and preserve the molecular ion.

Once ionized, the molecule undergoes collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. The fragmentation of the related 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (molar mass 504.49 g·mol−1) would likely proceed through the following pathways wikipedia.org:

Loss of Protecting Groups: The most labile bonds are typically those connecting the benzoate and acetate groups to the ribofuranose core. Initial fragmentation would likely involve the loss of the acetyl group (as acetic acid or ketene) and the three benzoyl groups (as benzoic acid).

Ring Fragmentation: Subsequent fragmentation of the sugar ring can occur through cleavage of C-C and C-O bonds within the furanose structure, often accompanied by the loss of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O), a pattern observed in other ribose-derived compounds. researchgate.net

A proposed fragmentation pathway would involve the sequential loss of the bulky benzoate groups, leading to significant fragment ions that can be detected and analyzed.

Table 1: Predicted Mass Spectrometry Fragments for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Fragment Description Chemical Formula Predicted m/z (Monoisotopic)
[M+Na]⁺ (Sodium Adduct) C₂₈H₂₄O₉Na 527.1261
[M-CH₃CO]⁺ (Loss of acetyl group) C₂₆H₂₁O₈ 461.1231
[M-C₇H₅O₂]⁺ (Loss of benzoyl group) C₂₁H₁₉O₇ 399.1125

Note: This table is based on theoretical fragmentation patterns and the exact observed fragments may vary based on instrumental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the empirical formula is C₂₈H₂₄O₉. sigmaaldrich.com

HRMS can distinguish this compound from other molecules with the same nominal mass by measuring its mass to several decimal places. This technique is critical for confirming the identity of the synthesized compound and for identifying any impurities with different elemental compositions. nih.gov The high accuracy and sensitivity of LC-HRMS make it a powerful tool for quality control in the synthesis of peptide and nucleoside drugs and their intermediates. nih.gov

Chiroptical Methods: Optical Rotation Measurement for Stereochemical Purity

Chiroptical methods are essential for verifying the stereochemistry of chiral molecules like this compound. The measurement of optical rotation confirms the presence of the correct enantiomer (D-series) and can indicate the stereochemical purity of the sample.

The specific rotation ([α]D) is a characteristic physical property of a chiral compound. For 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the reported values vary depending on the solvent used for the measurement, a common phenomenon. The positive sign of the rotation value is consistent with the D-configuration of the ribose sugar. Discrepancies from the expected value can indicate the presence of the L-enantiomer or other stereoisomeric impurities.

Table 2: Reported Specific Rotation Values for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Specific Rotation [α]D Concentration (c) Solvent Source(s)
+22.0° to +26.0° 1 g/100 mL Pyridine (B92270) tcichemicals.com
+24.3° (at 20°C) 1 g/100 mL Pyridine sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to both the purification of this compound after synthesis and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives. Due to the presence of the benzoate groups, the compound is highly UV-active, allowing for sensitive detection.

Typically, a normal-phase system (using a silica (B1680970) column with a non-polar mobile phase like hexane/ethyl acetate) or a reversed-phase system (using a C18 column with a polar mobile phase like acetonitrile/water) can be employed. The technique effectively separates the target compound from starting materials, by-products, and other impurities. Purity is calculated based on the relative area of the product peak in the chromatogram. Published data consistently show that this compound can be synthesized to a high degree of purity.

Table 3: Reported HPLC Purity for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Purity Level Analysis Method Source(s)
>98.0% HPLC (Area %) tcichemicals.com

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a silica plate and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light.

For purification on a preparative scale, silica gel column chromatography is the method of choice. google.com The crude product is loaded onto a column packed with silica gel and eluted with a solvent system optimized by TLC, such as cyclohexane/tert-butyl methyl ether. researchgate.net This process separates the desired product from impurities based on their differential adsorption to the silica. For a related compound, an Rf (retention factor) value of 0.32 was reported in a 1:1 cyclohexane/tert-butyl methyl ether system, providing a benchmark for separation. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate
Acetonitrile
Benzoic acid
Chloroform (B151607)
Cyclohexane
Ethyl acetate
Formaldehyde
Hexane
Pyridine

Emerging Research and Future Prospects in Ribofuranose Tribenzoate Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of acylated sugars like ribofuranose tribenzoate has traditionally involved reagents and solvents that are now recognized as hazardous. wikipedia.org For instance, the use of pyridine (B92270) as both a base and a solvent, and chlorinated solvents like chloroform (B151607) for extraction, are common in conventional methods. chemicalbook.comchemicalbook.com These substances pose environmental and health risks, driving the development of greener alternatives.

Modern green chemistry initiatives aim to reduce or eliminate the use of such toxic substances. Key areas of innovation include:

Solvent-Free Reactions: Performing reactions without a solvent medium minimizes waste and simplifies purification.

Alternative Catalysts: Replacing toxic catalysts with more benign options.

Safer Solvents: Substituting hazardous solvents with greener alternatives like water or ionic liquids.

One promising approach is the use of supramolecular assisted O-acylation, which avoids harmful solvents like pyridine. Research has also demonstrated efficient, solvent-free per-O-acetylation of sugars using catalytic iodine, achieving high yields. These methods represent a significant step towards making the synthesis of ribofuranose derivatives more environmentally friendly.

Traditional Method Component Associated Hazard Green Chemistry Alternative

Pyridine (Solvent/Base)

Toxic, disagreeable odor

Supramolecular-assisted or enzyme-catalyzed reactions in safer solvents.

Chloroform (Extraction Solvent)

Suspected carcinogen, environmentally persistent

Solvent-free synthesis, use of greener extraction solvents like ethyl acetate (B1210297). wikipedia.org

Stoichiometric Reagents

Generates significant waste (high E-factor)

Use of catalytic systems (e.g., iodine, enzymes) to reduce waste.

Chemoenzymatic Synthesis of Ribofuranose Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for creating complex carbohydrate molecules with high selectivity and efficiency. Enzymes, such as lipases and acyltransferases, can catalyze specific reactions under mild, aqueous conditions, providing a green alternative to traditional chemical methods. nih.govacs.org

For ribofuranose derivatives, enzymes can be used for regioselective acylation and deacylation. acs.org For example, lipases have been successfully used for the regioselective deacetylation of peracetylated ribofuranose, providing a convenient one-step preparation of a key synthetic intermediate. nih.gov This high degree of control is often difficult to achieve with purely chemical methods.

Key advantages of chemoenzymatic approaches include:

High Regio- and Stereoselectivity: Enzymes can distinguish between similar functional groups on the sugar ring, leading to precise modifications.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in water at or near room temperature, reducing energy consumption and avoiding harsh reagents.

Environmental Sustainability: The use of water as a solvent and biodegradable enzymes as catalysts makes this a highly green methodology.

Research in this area is focused on discovering new enzymes and engineering existing ones to accept a wider range of substrates and perform a broader array of chemical transformations, further expanding the synthetic utility of this approach. acs.org

Exploitation in New Drug Discovery Modalities

Beta-D-Ribofuranose 2,3,5-tribenzoate and its 1-O-acetyl analogue are crucial building blocks in the synthesis of nucleoside analogues, a class of compounds with significant therapeutic applications. atomfair.comchemimpex.comwikipedia.orgchemicalbook.com These synthetic nucleosides are designed to mimic natural ones and interfere with viral replication or cancer cell growth.

Antiviral and Anticancer Agents: This ribofuranose derivative is a key intermediate in the production of drugs for treating viral infections and cancer. chemimpex.com A notable example is its use in the synthesis of Clofarabine, a purine (B94841) nucleoside antimetabolite used to treat acute lymphoblastic leukemia in children. chemicalbook.com The protected hydroxyl groups of the ribose moiety allow for controlled, regioselective introduction of various nucleobases, leading to a diverse range of potential drug candidates. atomfair.com The development of novel nucleoside analogues continues to be a major focus of research, with many compounds targeting flaviviruses like dengue and West Nile virus. nih.govrsc.org

Oligonucleotide and mRNA Therapeutics: Beyond small-molecule drugs, these ribofuranose derivatives are essential for constructing modified oligonucleotides and mRNA analogues. atomfair.com These next-generation therapies, including antisense oligonucleotides and small interfering RNAs (siRNAs), rely on chemically modified nucleosides to enhance their stability, delivery, and efficacy. The ability to precisely functionalize the ribose sugar is critical for creating these complex therapeutic molecules.

Drug Delivery Systems: There is also emerging research into using these compounds in advanced drug delivery systems. Incorporation into liposomes or nanoparticles could potentially enhance the bioavailability and stability of therapeutic agents. chemimpex.com

Drug Modality Role of Ribofuranose Tribenzoate Therapeutic Target Examples

Nucleoside Analogues

Key synthetic intermediate for creating the sugar backbone. chemicalbook.com

Viruses (e.g., Flaviviruses), Cancer (e.g., Leukemia). chemicalbook.comnih.gov

Oligonucleotide/mRNA Therapeutics

Precursor for modified nucleosides to build stable RNA chains. atomfair.com

Genetic disorders, various cancers, viral infections.

Drug Delivery Systems

Component of nanoparticles or liposomes for enhanced drug delivery. chemimpex.com

Improving bioavailability of various therapeutic agents.

Computational Chemistry Approaches for Reactivity Prediction and Conformational Studies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like ribofuranose derivatives. Furanose rings are known to be flexible and can adopt a wide range of conformations, which significantly influences their reactivity. nih.gov

Conformational Analysis: Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to study the conformational landscape of ribofuranosides. nih.gov These calculations help identify the most stable (lowest energy) conformations of the sugar ring in different environments (gas phase or in solution). uva.esmdpi.com For example, DFT studies can elucidate the preferred puckering of the furanose ring (e.g., C2'-endo or C3'-endo), which is critical for how a nucleoside analogue will fit into the active site of a target enzyme. mdpi.com This information is often validated by comparing computational results with experimental data from NMR spectroscopy. nih.govuva.esnih.gov

Reactivity Prediction: Computational methods are also being developed to predict the outcome of chemical reactions. For glycosylation reactions, which are central to the synthesis of nucleosides, machine learning algorithms can be trained on datasets of known reactions to predict the stereoselectivity of new transformations. mpg.dersc.org These models quantify the steric and electronic contributions of all reactants and solvents, providing a deeper understanding of the factors that control the reaction outcome. mpg.de By predicting which reaction conditions will favor the desired product, these computational tools can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening. springernature.compeerj.com DFT calculations can also be used to model the reaction mechanisms of key synthetic steps, providing insights that can guide the optimization of reaction conditions. researchgate.net

Table of Compounds

Compound Name

This compound

1-O-acetyl-beta-D-Ribofuranose 2,3,5-tribenzoate

Pyridine

Chloroform

Iodine

Ethyl acetate

Clofarabine

Q & A

Q. What are the optimal reaction conditions for synthesizing beta-D-ribofuranose 2,3,5-tribenzoate to maximize yield and purity?

The synthesis typically involves sequential benzoylation of ribofuranose derivatives under controlled conditions. Key steps include:

  • Protection of hydroxyl groups : Use benzoyl chloride in pyridine to selectively protect the 2, 3, and 5-hydroxyl groups of ribofuranose. The 1-position is often acetylated as a transient protecting group .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol or methanol) is employed to isolate the product, achieving >98% purity . Reported yields range from 65% to 85%, depending on the scale and solvent system .

Q. How is this compound characterized to confirm structural integrity?

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks at δ 7.8–8.1 ppm (benzoyl aromatic protons) and δ 5.5–6.2 ppm (ribose anomeric and adjacent protons) confirm substitution patterns .
  • Mass spectrometry (ESI-TOF) : Molecular ion [M+Na]⁺ at m/z 527.4 (C28H24O9) validates the molecular formula .
    • Melting point : Consistent mp of 128–130°C across multiple studies indicates high purity .
    • X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly the beta-anomeric configuration .

Q. What is the role of this compound as a protecting group in nucleoside synthesis?

The benzoyl groups stabilize the ribose ring during glycosylation reactions, preventing unwanted hydrolysis or isomerization. The 1-O-acetyl group is selectively removed under mild acidic conditions (e.g., acetic acid/water), enabling coupling with nucleobases (e.g., purines or pyrimidines) to form antiviral nucleosides like Vidarabine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective benzoylation of ribofuranose derivatives?

Regioselectivity is governed by:

  • Steric and electronic factors : The 2- and 3-hydroxyls are more reactive due to their proximity to the ring oxygen, while the 5-hydroxyl is sterically accessible.
  • Catalytic effects : Pyridine acts as both a base and a nucleophilic catalyst, accelerating benzoyl group transfer . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the ribose hydroxyls and benzoyl chloride .

Q. How can computational modeling optimize the use of this compound in glycosylation reactions?

  • Density Functional Theory (DFT) : Predicts energy barriers for glycosidic bond formation, identifying optimal leaving groups (e.g., triflate vs. acetate) .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction trajectories, guiding solvent selection (e.g., dichloromethane vs. acetonitrile) . These models correlate with experimental yields, reducing trial-and-error in synthetic workflows.

Q. What strategies resolve discrepancies in reported spectral data or reaction yields for this compound?

  • Cross-validation : Compare NMR data with published spectra in databases (e.g., SDBS or Reaxys) .
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., incomplete benzoylation or acetyl migration) .
  • Reproducibility protocols : Standardize reaction conditions (e.g., solvent drying, inert atmosphere) to mitigate variability .

Q. How does this compound facilitate the synthesis of antiviral nucleoside analogs?

  • Deprotection flexibility : The benzoyl groups are stable under basic conditions but cleaved selectively with ammonia/methanol, enabling stepwise functionalization .
  • Coupling efficiency : Activation of the 1-position with Lewis acids (e.g., TMSOTf) enhances nucleobase attachment, critical for analogs like Ribavirin .
  • Case study : In Vidarabine synthesis, the tribenzoate intermediate ensures >90% regioselectivity for the desired β-anomer .

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